molecular formula C10H14N2O2S B12517010 1-(5-Nitrothiophen-2-yl)azepane CAS No. 706767-20-6

1-(5-Nitrothiophen-2-yl)azepane

Cat. No.: B12517010
CAS No.: 706767-20-6
M. Wt: 226.30 g/mol
InChI Key: JJIIBMFCIDKRRL-UHFFFAOYSA-N
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Description

1-(5-Nitrothiophen-2-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom. The presence of a nitrothiophene moiety in its structure makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitrothiophen-2-yl)azepane typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with azepane under specific conditions. One common method includes the reduction of 5-nitrothiophene-2-carbaldehyde to 5-nitrothiophene-2-methanol, followed by its reaction with azepane in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitrothiophen-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Reduction: 1-(5-Aminothiophen-2-yl)azepane

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Nitrothiophen-2-yl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Nitrothiophen-2-yl)azepane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts specific reactivity and biological activity. The nitrothiophene moiety is known for its electron-withdrawing properties, making the compound suitable for various chemical transformations and biological studies.

Properties

CAS No.

706767-20-6

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-(5-nitrothiophen-2-yl)azepane

InChI

InChI=1S/C10H14N2O2S/c13-12(14)10-6-5-9(15-10)11-7-3-1-2-4-8-11/h5-6H,1-4,7-8H2

InChI Key

JJIIBMFCIDKRRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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